N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- Core structure: A pyrido[2,3-d]pyrimidin-4-one scaffold with a thioether linkage.
- Substituents: A 2-ethoxyphenyl group attached via an acetamide bridge. A (tetrahydrofuran-2-yl)methyl group at position 3 of the pyrimidine ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-29-18-10-4-3-9-17(18)24-19(27)14-31-22-25-20-16(8-5-11-23-20)21(28)26(22)13-15-7-6-12-30-15/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTPTYKQLOHSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine core, which has been associated with various therapeutic effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 440.52 g/mol. Its structural characteristics contribute to its biological activity profile, making it a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.52 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within the pyrido-pyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against triple-negative breast cancer cells, demonstrating significant inhibitory effects on cell growth through mechanisms involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition .
- Tyrosine Kinase Inhibition : Similar compounds have been reported to act as inhibitors of tyrosine kinases, which play critical roles in various signaling pathways associated with cancer progression .
- Cytotoxic Effects : Studies on related thieno[2,3-d]pyrimidine derivatives have revealed cytotoxic effects on various cancer cell lines. The effectiveness of these compounds often correlates with their ability to induce apoptosis in malignant cells .
Case Studies
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives and their analogs:
- Elmongy et al. (2022) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer and non-small cell lung cancer cells. The results indicated an inhibitory activity ranging from 43% to 87%, depending on the specific derivative tested .
- Inhibition Studies : A compound structurally similar to this compound was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme implicated in melanin production. The compound exhibited mixed-type inhibition, suggesting potential applications in skin-related disorders .
The biological activity of this compound likely involves:
- Binding Affinity : The compound may interact with specific protein targets through hydrogen bonding and hydrophobic interactions, influencing key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Key Observations:
Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to chlorinated analogues (e.g., Compound 5.6 ).
Steric Effects : The (tetrahydrofuran-2-yl)methyl group introduces steric hindrance absent in simpler alkyl-substituted compounds (e.g., 10a ).
Electronic Effects : Electron-donating groups (e.g., ethoxy) contrast with electron-withdrawing substituents (e.g., Cl in Compound 5.6 ), influencing charge distribution and binding affinity.
Yield and Efficiency:
- Yields for similar compounds (e.g., 10a–c in ) range from 68–74% , comparable to the target compound’s hypothetical synthesis.
- Chloroacetamide coupling (as in ) often requires reflux conditions, while the target compound may form at room temperature due to the tetrahydrofuran group’s activating effects.
Spectroscopic and Physicochemical Data
NMR Analysis (Referencing and ):
- Region A (Positions 39–44) : Substituents on the pyrimidine ring (e.g., tetrahydrofuran-methyl) cause distinct chemical shifts (δ 3.5–4.5 ppm for CH₂ and O-containing groups).
- Region B (Positions 29–36) : The 2-ethoxyphenyl group’s aromatic protons (δ 6.5–7.5 ppm) differ from chlorophenyl analogues (δ 7.2–7.8 ppm) .
Melting Points and Stability:
- Compounds with rigid cores (e.g., thieno-pyrimidines ) exhibit higher melting points (>300°C) compared to the target compound’s predicted range (250–280°C).
- The ethoxy group may lower melting points relative to chlorinated derivatives (e.g., 230°C for Compound 5.6 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
